molecular formula C11H9ClN2O B3281892 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde CAS No. 74207-83-3

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B3281892
CAS No.: 74207-83-3
M. Wt: 220.65 g/mol
InChI Key: PJGPLAVOOBRIFP-UHFFFAOYSA-N
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Description

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloro group at position 5 and a 4-methylphenyl group at position 2, along with an aldehyde group at position 4. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzylamine with glyoxal in the presence of hydrochloric acid to form the imidazole ring. The resulting intermediate is then chlorinated using thionyl chloride to introduce the chloro group at position 5. Finally, the aldehyde group is introduced through oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carboxylic acid.

    Reduction: 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde: Lacks the chloro group at position 5.

    5-chloro-1H-imidazole-4-carbaldehyde: Lacks the 4-methylphenyl group at position 2.

    5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde: Has a phenyl group instead of a 4-methylphenyl group at position 2.

Uniqueness

The presence of both the chloro group at position 5 and the 4-methylphenyl group at position 2 makes 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde unique These substituents can influence the compound’s reactivity, binding affinity, and specificity in various chemical and biological contexts

Properties

IUPAC Name

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7-2-4-8(5-3-7)11-13-9(6-15)10(12)14-11/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGPLAVOOBRIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
Reactant of Route 2
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
Reactant of Route 3
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
Reactant of Route 5
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde

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